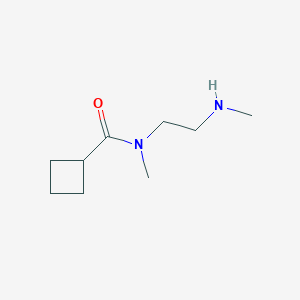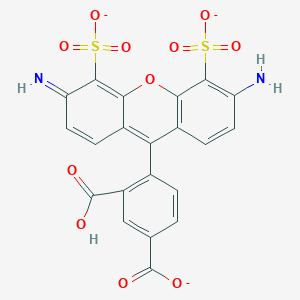
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate is a complex organic compound that belongs to the family of xanthene dyes. These compounds are known for their vibrant colors and are widely used in various applications, including biological staining, fluorescent markers, and industrial dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of amino, imino, and sulfonate groups. The final step involves the carboxylation of the benzoate ring. Common reagents used in these reactions include sulfonating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control systems ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino and amino groups, leading to different functionalized products.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated xanthene derivatives, while reduction can produce amino-substituted compounds.
Wissenschaftliche Forschungsanwendungen
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate has several scientific research applications, including:
Chemistry: Used as a fluorescent dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a staining agent for visualizing cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate involves its interaction with specific molecular targets. In biological systems, the compound binds to cellular components, allowing for visualization under fluorescent microscopy. The sulfonate groups enhance its solubility, while the amino and imino groups contribute to its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescent properties.
Rhodamine: Known for its use in fluorescent microscopy and flow cytometry.
Eosin: Commonly used in histological staining.
Uniqueness
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate is unique due to its specific functional groups, which provide distinct chemical and physical properties. Its combination of amino, imino, and sulfonate groups allows for versatile applications in various fields.
Eigenschaften
Molekularformel |
C21H11N2O11S2-3 |
|---|---|
Molekulargewicht |
531.5 g/mol |
IUPAC-Name |
4-(3-amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate |
InChI |
InChI=1S/C21H14N2O11S2/c22-13-5-3-10-15(9-2-1-8(20(24)25)7-12(9)21(26)27)11-4-6-14(23)19(36(31,32)33)17(11)34-16(10)18(13)35(28,29)30/h1-7,22H,23H2,(H,24,25)(H,26,27)(H,28,29,30)(H,31,32,33)/p-3 |
InChI-Schlüssel |
IGAZHQIYONOHQN-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)[O-])C(=O)O)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


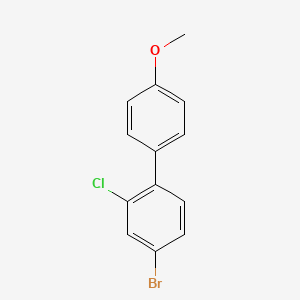
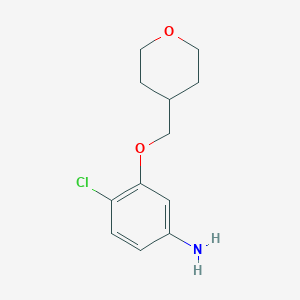
![6-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14764949.png)
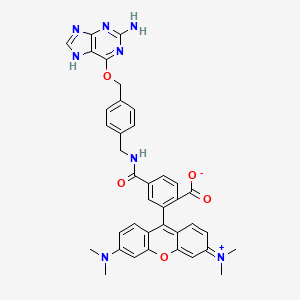



![prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14764971.png)

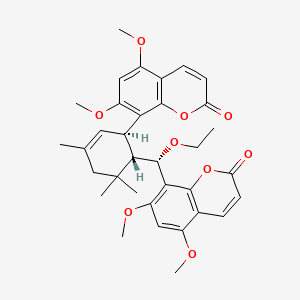
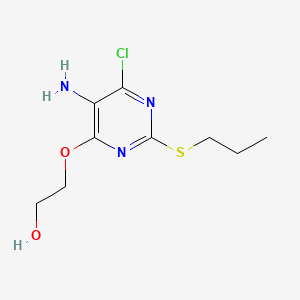

![4-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]aniline](/img/structure/B14765004.png)
